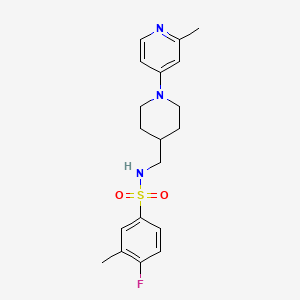

4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

HIV-1 Infection Prevention

- Cheng De-ju (2015) discussed the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their potential as targeting preparations in preventing human HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition

- Kaya et al. (2016) studied the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. The findings suggest these derivatives, including those similar to the compound , could serve as effective corrosion inhibitors (Kaya et al., 2016).

Membrane-bound Phospholipase A2 Inhibition

- Oinuma et al. (1991) synthesized a series of benzenesulfonamides and evaluated them as membrane-bound phospholipase A2 inhibitors. They found that certain derivatives, related to the compound , showed significant potency (Oinuma et al., 1991).

Solvent Effect on Sulfapyridine

- Pratt et al. (2011) investigated the crystal structures of sulfapyridine solvates, including one with a piperidine derivative, which could provide insights into the effects of different solvents on similar compounds (Pratt et al., 2011).

5-HT2 Antagonist Activity

- Watanabe et al. (1993) described the synthesis of piperidines with 5-HT2 antagonist activity, indicating potential applications in neurological or psychological disorders (Watanabe et al., 1993).

Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors

- Teffera et al. (2013) examined the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which included compounds structurally similar to the one (Teffera et al., 2013).

Antimicrobial Activity of Piperidine Derivatives

- Desai et al. (2016) synthesized and assessed the antimicrobial activity of novel piperidine derivatives, offering insights into their potential use in combating microbial infections (Desai et al., 2016).

5-HT₇ Receptor Antagonists

- Zajdel et al. (2012) focused on the design and synthesis of arylsulfonamide/amide derivatives of piperidines as potent 5-HT₇ receptor antagonists, highlighting their potential in treating various central nervous system disorders (Zajdel et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2S/c1-14-11-18(3-4-19(14)20)26(24,25)22-13-16-6-9-23(10-7-16)17-5-8-21-15(2)12-17/h3-5,8,11-12,16,22H,6-7,9-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHHWUUVKNKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)

![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)

![2-(4-Chlorophenoxy)-1-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B2817481.png)

![4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2817487.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2817489.png)